N-(2-methoxyethyl)-2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
N-(2-methoxyethyl)-2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule characterized by a pyranone core (4-oxo-4H-pyran), a piperazine moiety substituted with a 4-methoxyphenyl group, and a 2-methoxyethyl acetamide side chain. The pyranone ring may enhance metabolic stability compared to simpler lactones, while the methoxy groups could modulate solubility and receptor binding .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6/c1-28-12-7-23-22(27)16-31-21-15-30-19(13-20(21)26)14-24-8-10-25(11-9-24)17-3-5-18(29-2)6-4-17/h3-6,13,15H,7-12,14,16H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLJMWSNDHYPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety, which is often associated with various pharmacological effects, including antidepressant and antipsychotic activities. The structure can be broken down as follows:
- Piperazine Ring : Known for its role in drug design, providing flexibility and interaction with biological targets.
- Pyranone Derivative : This contributes to the compound's potential anticancer properties.
- Methoxyethyl Group : Enhances solubility and bioavailability.
The molecular formula is C₁₈H₂₃N₃O₄, with a molecular weight of approximately 345.39 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, Mannich bases, which share structural similarities, have shown cytotoxic effects against various cancer cell lines:
| Compound Type | Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Mannich Bases | HeLa (Cervical Cancer) | 2.5 - 5.2 |
| HepG2 (Liver Cancer) | 1.2 - 2.8 | |
| A549 (Lung Cancer) | 1.5 - 3.0 |
These findings suggest that the piperazine and pyranone components may synergistically enhance anticancer efficacy by inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research on structurally related compounds indicates significant antibacterial and antifungal activities:
- Mechanism : The presence of the piperazine ring enhances binding affinity to bacterial enzymes.
- Activity Spectrum : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant properties. The specific compound may interact with serotonin receptors, influencing mood regulation.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated:
- Cell Viability : A reduction in viability by over 70% at concentrations above 10 µM.
- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis.
Study 2: Antimicrobial Assessment
In another investigation, the antimicrobial properties were assessed against various pathogens:
- Inhibition Zone : Significant inhibition zones were observed against Staphylococcus aureus (15 mm) and Candida albicans (12 mm).
- Minimum Inhibitory Concentration (MIC) : Determined to be 32 µg/mL for both bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules from the literature.
Key Observations:
Core Structure Variations: The pyranone core in the target compound contrasts with pyridine (9a), azetidinone (), and pyrimidine () cores in analogs. Pyrimidine-based analogs (e.g., ) are more likely to engage in hydrogen bonding due to nitrogen-rich structures, whereas pyranones prioritize hydrophobic interactions .
Substituent Effects: The 4-methoxyphenyl group on the target’s piperazine differs from trifluoromethylbenzoyl (9a) and phenyl () substituents. Methoxy groups enhance solubility compared to CF₃ but may reduce membrane permeability . The 2-methoxyethyl acetamide side chain in the target compound is unique; analogs like isopropyl acetamide () or phenoxyphenyl () substituents alter steric bulk and electronic profiles .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pyranone intermediate with a pre-functionalized piperazine-acetamide, analogous to methods in (yields ~61% for similar acetamides) .
Pharmacological Implications: Piperazine derivatives are common in serotonin/dopamine receptor modulators. The target’s 4-methoxyphenyl group may favor 5-HT₁A receptor binding, whereas trifluoromethyl (9a) could shift selectivity toward σ-receptors . Pyranone’s rigidity may reduce off-target effects compared to flexible pyridine or pyrimidine cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
